![molecular formula C12H17ClN2 B1351825 1-(2-Chloroethyl)-4-phenylpiperazine CAS No. 43219-09-6](/img/structure/B1351825.png)
1-(2-Chloroethyl)-4-phenylpiperazine
Overview
Description
1-(2-Chloroethyl)-4-phenylpiperazine (CEPP) is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. CEPP is a member of the piperazine class of compounds, which are widely used in the pharmaceutical and chemical industries. CEPP has a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic activities. In addition, CEPP has been studied for its potential use in the treatment of a variety of diseases, including Parkinson's disease, multiple sclerosis, and Alzheimer's disease.
Scientific Research Applications
Stability Studies
- Study of Stability Under Stressful Conditions : The stability of a pharmaceutical substance closely related to 1-(2-Chloroethyl)-4-phenylpiperazine, namely 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, was examined under various environmental factors like high temperature, light, oxidants, and different pH levels. It was found stable under most conditions except in alkaline hydrolysis, leading to degradation products like 1-phenylpiperazine (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Synthesis Methods
- Cyclization in Aqueous Hydrazine : A study explored synthesizing 1-Amino-4-methylpiperazine, a derivative, through the reaction of N,N-bis(2-chloroethyl)methylamine with hydrazine, highlighting an efficient method for its isolation and analysis (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
- Electrochemical Synthesis : A research demonstrated electrochemical oxidation of related phenylpiperazine derivatives in aqueous solutions, providing an environmentally friendly method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
Medicinal Applications
- Acaricidal Activity of Derivatives : A study synthesized new phenylpiperazine derivatives and assessed their acaricidal activity, with some exhibiting significant effectiveness against various mites (Suzuki, Ootaka, Onoue, & Onoue, 2021).
Patent Review and Chemical Analysis
- Patent Review : A review covered patents related to N-phenylpiperazine derivatives, suggesting new research fields for therapeutic uses, emphasizing the versatility of this molecular structure in medicinal chemistry (Maia, Tesch, & Fraga, 2012).
- Analysis of Impurities : The identification and quantification of impurities in related compounds were performed using gas chromatography and mass spectrometry, underlining the importance of purity in industrial applications (Qiao, Bao, Yang, Jiang, & Lian, 2010).
properties
IUPAC Name |
1-(2-chloroethyl)-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIAVUBMOJPJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406302 | |
Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-phenylpiperazine | |
CAS RN |
43219-09-6 | |
Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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